2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine
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Overview
Description
2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine is a heterocyclic amine compound that belongs to the carbazole family This compound is characterized by its unique structure, which includes a fused tricyclic system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine typically involves multi-step organic reactions. One common method is the reduction of carbazole derivatives. For instance, the reduction of 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole can be achieved using hydrogenation in the presence of a palladium catalyst . Another approach involves the Suzuki cross-coupling reaction, where boronic esters are coupled with halogenated carbazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert carbazole derivatives into hexahydrocarbazole compounds.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenated carbazole derivatives can undergo substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications in organic electronics and medicinal chemistry .
Scientific Research Applications
2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for neurological disorders.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its excellent photoluminescent properties
Mechanism of Action
The mechanism of action of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity to produce therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde
Uniqueness
2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine is unique due to its specific structural features, which confer distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Properties
IUPAC Name |
5,6,7,8,8a,9-hexahydro-4bH-carbazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,9,11,14H,1-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMROCLUYGLMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(N2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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